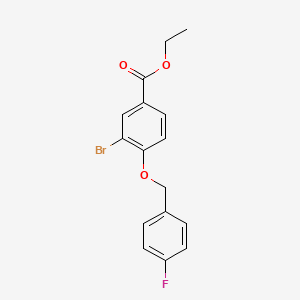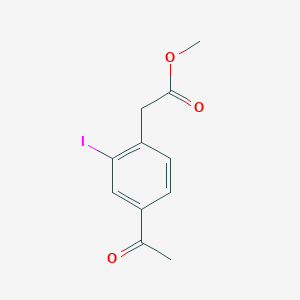
Methyl 2-(4-acetyl-2-iodophenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(4-acetyl-2-iodophenyl)acetate is an organic compound with the molecular formula C11H11IO3. It is a derivative of phenylacetic acid and contains an iodine atom, making it a valuable intermediate in organic synthesis. This compound is often used in the preparation of various pharmaceuticals and fine chemicals due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-acetyl-2-iodophenyl)acetate typically involves the iodination of a phenylacetic acid derivative followed by esterification. One common method includes the following steps:
Iodination: The starting material, 4-acetylphenylacetic acid, is iodinated using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Esterification: The iodinated product is then esterified with methanol in the presence of an acid catalyst like sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques like recrystallization or chromatography are often employed.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(4-acetyl-2-iodophenyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or cyanides.
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Various substituted phenylacetic acid derivatives.
Oxidation: 2-(4-carboxy-2-iodophenyl)acetic acid.
Reduction: 2-(4-hydroxy-2-iodophenyl)ethanol.
Aplicaciones Científicas De Investigación
Methyl 2-(4-acetyl-2-iodophenyl)acetate is used in several scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving phenylacetic acid derivatives.
Medicine: As a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Industry: In the production of fine chemicals and as a reagent in various chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 2-(4-acetyl-2-iodophenyl)acetate depends on its application. In pharmaceutical synthesis, it acts as a building block, participating in various chemical reactions to form active pharmaceutical ingredients. The iodine atom can facilitate electrophilic substitution reactions, while the acetyl group can undergo oxidation or reduction, providing versatility in synthetic pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(4-iodophenyl)acetate
- Methyl 2-(2-iodophenyl)acetate
- Methyl 2-(4-acetylphenyl)acetate
Uniqueness
Methyl 2-(4-acetyl-2-iodophenyl)acetate is unique due to the presence of both an iodine atom and an acetyl group. This combination allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis. The iodine atom provides a site for nucleophilic substitution, while the acetyl group can be modified through oxidation or reduction, offering flexibility in synthetic applications.
Propiedades
Fórmula molecular |
C11H11IO3 |
|---|---|
Peso molecular |
318.11 g/mol |
Nombre IUPAC |
methyl 2-(4-acetyl-2-iodophenyl)acetate |
InChI |
InChI=1S/C11H11IO3/c1-7(13)8-3-4-9(10(12)5-8)6-11(14)15-2/h3-5H,6H2,1-2H3 |
Clave InChI |
BENGFMRGGLYGPE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=C(C=C1)CC(=O)OC)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyrazolo[1,5-b]pyridazin-3-amine](/img/structure/B13009968.png)

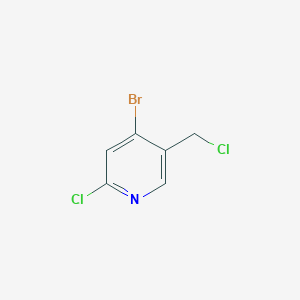
![7-Methylbenzo[d]isothiazole](/img/structure/B13009985.png)


![(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)methylamine](/img/structure/B13009997.png)
![N,N,5'-Trimethyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine](/img/structure/B13010002.png)
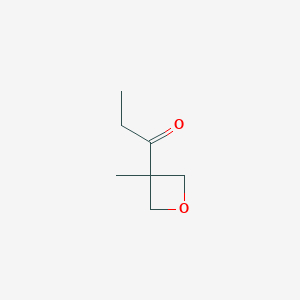
![tert-Butyl(7S,8aR)-7-aminohexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B13010015.png)
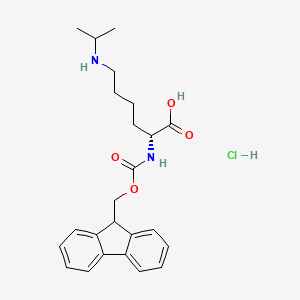
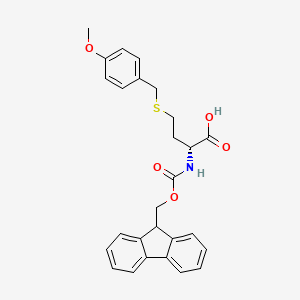
![5-Bromo-2-(propan-2-yl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13010039.png)
